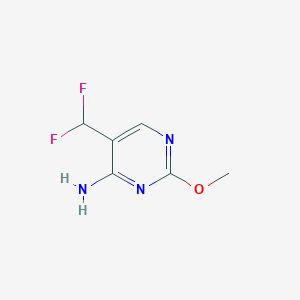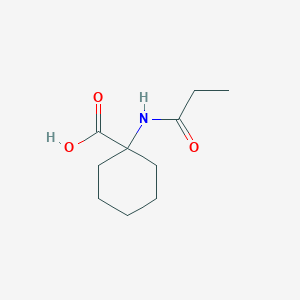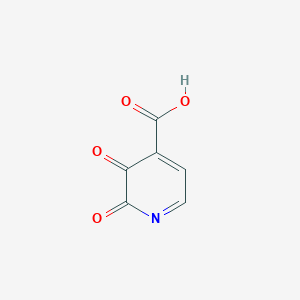
2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid is a heterocyclic compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound contains a pyridine ring substituted with carboxylic acid and keto groups, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid can be achieved through a one-pot reaction involving the condensation of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis. The reaction mixture is heated in an organic solvent in the presence of water, leading to the formation of intermediates, which are then hydrolyzed in aqueous sodium hydroxide to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: It is a precursor in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways .
相似化合物的比较
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- 3-Carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- 2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamide
Comparison: 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and a broader range of applications in synthetic chemistry and medicinal research .
属性
CAS 编号 |
98908-90-8 |
|---|---|
分子式 |
C6H3NO4 |
分子量 |
153.09 g/mol |
IUPAC 名称 |
2,3-dioxopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3NO4/c8-4-3(6(10)11)1-2-7-5(4)9/h1-2H,(H,10,11) |
InChI 键 |
WUJTYNNWFYFEDK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)C(=O)N=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




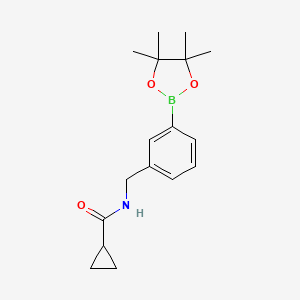
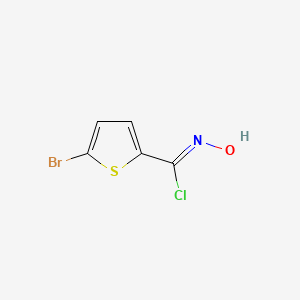
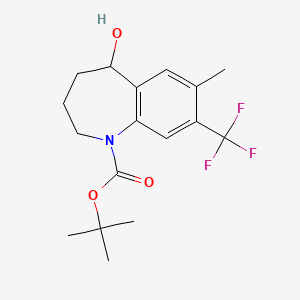
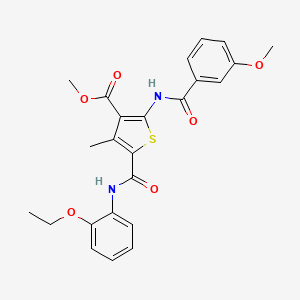
![N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066049.png)


![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)
